Vasoactive intestinal peptide (22-28)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

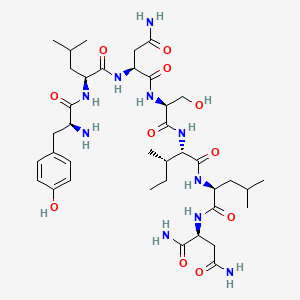

Vasoactive intestinal peptide (22-28), also known as Vasoactive intestinal peptide (22-28), is a useful research compound. Its molecular formula is C38H62N10O11 and its molecular weight is 835 g/mol. The purity is usually 95%.

BenchChem offers high-quality Vasoactive intestinal peptide (22-28) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vasoactive intestinal peptide (22-28) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Vasoactive intestinal peptide (VIP) is a 28-amino-acid peptide that stimulates contractility in the heart, causes vasodilation, increases glycogenolysis, lowers arterial blood pressure, and relaxes the smooth muscle of trachea, stomach, and gallbladder . Vasoactive intestinal peptide (22-28) is a fragment of this peptide . VIP belongs to the glucagon/secretin superfamily and is the ligand of class II G protein–coupled receptors .

Scientific Research Applications

Neuroprotection

- Neuroprotective Properties The major 28-amino-acid neuropeptide, vasoactive intestinal peptide (VIP), offers neuroprotection . A lipophilic derivative with a stearyl moiety at the N-terminal and norleucine residue replacing the Met-17 was shown to be 100-fold more potent than VIP in promoting neuronal survival, acting at femtomolar–picomolar concentration .

- Identification of Active Site Research has identified a core active site within VIP responsible for its neuroprotective action. Stearyl-Lys-Lys-Tyr-Leu-NH2, a fragment derived from the C terminus of VIP, captures the neurotrophic effects of the parent lipophilic derivative and protects against β-amyloid toxicity in vitro .

- Advantages of Shorter Peptide The 4-amino-acid lipophilic peptide St-KKYL-NH2 offers advantages over the parent peptide, including increased potency and faster improvements in short-term memory in Alzheimer’s disease-related in vivo models .

- Receptor Binding The structure KKYL (Lys-Lys-Tyr-Leu) is conserved in both VIP and PACAP, suggesting an area of functional importance. Tyrosine-22 is important for receptor binding .

Inflammatory and autoimmune diseases

- Rheumatoid Arthritis VIP shows protective effects on bone destruction by modulating the RANK/RANKL/OPG system through the downregulation of the Th17 response and subsequent increase of the Treg/Th17 ratio . VIP also has an inhibitory action on osteoclastogenesis .

- Colitis VIP reduces the clinical and histopathological severity of colitis, reducing weight loss, diarrhea, and macroscopic and microscopic intestinal inflammation . VIP treatment also reduces the levels of various chemokines and pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), IL-6, IL-12, and IL-10 .

Diabetes

- Type 2 Diabetes Vasoactive intestinal peptide (VIP) can stimulate glucose-dependent insulin secretion, particularly by binding to VPAC2 receptors . VPAC2-selective agonists have been developed to serve as novel hypoglycemic drugs .

Other functions

- Digestive System VIP induces smooth muscle relaxation, stimulates secretion of water into pancreatic juice and bile, and inhibits gastric acid secretion and absorption from the intestinal lumen . It also stimulates pepsinogen secretion by chief cells .

- Cardiovascular System VIP causes coronary vasodilation and has a positive inotropic and chronotropic effect .

- Brain VIP helps to regulate prolactin secretion and stimulates growth hormone secretion in the anterior pituitary gland .

- Tumor cell growth VIP stimulated the growth of murine Lewis lung carcinoma cells in culture .

Eigenschaften

CAS-Nummer |

47900-24-3 |

|---|---|

Molekularformel |

C38H62N10O11 |

Molekulargewicht |

835 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C38H62N10O11/c1-7-20(6)31(38(59)46-26(13-19(4)5)34(55)43-24(32(42)53)15-29(40)51)48-37(58)28(17-49)47-36(57)27(16-30(41)52)45-35(56)25(12-18(2)3)44-33(54)23(39)14-21-8-10-22(50)11-9-21/h8-11,18-20,23-28,31,49-50H,7,12-17,39H2,1-6H3,(H2,40,51)(H2,41,52)(H2,42,53)(H,43,55)(H,44,54)(H,45,56)(H,46,59)(H,47,57)(H,48,58)/t20-,23-,24-,25-,26-,27-,28-,31-/m0/s1 |

InChI-Schlüssel |

RYKYGUXOTPFKLK-LJDKVGDASA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |

Key on ui other cas no. |

47900-24-3 |

Sequenz |

YLNSILN |

Synonyme |

Tyr-Leu-Asp-Ser-Ile-Leu-Asp-amide vasoactive intestinal peptide (22-28) VIP (22-28) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.